molecular formula C18H19BrN4O B4770246 N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N'-(1-NAPHTHYL)UREA

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N'-(1-NAPHTHYL)UREA

Cat. No.: B4770246
M. Wt: 387.3 g/mol
InChI Key: TZSMFJZJZJCABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA is a synthetic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, as well as a naphthyl group attached to the urea moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with bromine under controlled conditions to introduce the bromine substituent. This intermediate is then reacted with ethylamine to form the ethyl-substituted pyrazole derivative.

The next step involves the reaction of the ethyl-substituted pyrazole with 1-naphthyl isocyanate to form the final urea derivative. The reaction conditions typically include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to ensure the removal of impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify the existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The bromine substituent on the pyrazole ring can be replaced with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in the reactions of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific reaction times to achieve the desired transformations.

Major Products

The major products formed from the reactions of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may result in the formation of new functionalized pyrazole derivatives.

Scientific Research Applications

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as the development of new drugs for the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA can be compared with other similar compounds, such as:

    N-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA: This compound lacks the bromine substituent on the pyrazole ring, which may result in different chemical and biological properties.

    N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA: This compound lacks the methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.

    N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(2-NAPHTHYL)UREA: This compound has a different substitution pattern on the naphthyl group, which may influence its chemical and biological properties.

The uniqueness of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-(1-NAPHTHYL)UREA lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O/c1-12-17(19)13(2)23(22-12)11-10-20-18(24)21-16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,10-11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSMFJZJZJCABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NC2=CC=CC3=CC=CC=C32)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-N'-(1-NAPHTHYL)UREA

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